molecular formula C6H11N3O2Si B14661471 4-Nitro-5-(trimethylsilyl)-1H-pyrazole CAS No. 36960-51-7

4-Nitro-5-(trimethylsilyl)-1H-pyrazole

Katalognummer: B14661471
CAS-Nummer: 36960-51-7
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: GWMXSNLURNFDQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-5-(trimethylsilyl)-1H-pyrazole is a compound belonging to the class of nitroazoles, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound features a pyrazole ring substituted with a nitro group at the 4-position and a trimethylsilyl group at the 5-position. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-(trimethylsilyl)-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method includes the reaction of trimethylsilyl azide with nitroacetylene, resulting in the formation of the desired compound . The reaction conditions often require low temperatures, typically around -8 to -10°C, to ensure the stability of the intermediates and the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitro-5-(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles with different functional groups, depending on the reagents and conditions used. For example, nitration can lead to the formation of polynitroazoles .

Wirkmechanismus

The mechanism of action of 4-Nitro-5-(trimethylsilyl)-1H-pyrazole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trimethylsilyl group can undergo nucleophilic substitution. These interactions can affect the compound’s reactivity and stability, influencing its overall behavior in different environments .

Eigenschaften

CAS-Nummer

36960-51-7

Molekularformel

C6H11N3O2Si

Molekulargewicht

185.26 g/mol

IUPAC-Name

trimethyl-(4-nitro-1H-pyrazol-5-yl)silane

InChI

InChI=1S/C6H11N3O2Si/c1-12(2,3)6-5(9(10)11)4-7-8-6/h4H,1-3H3,(H,7,8)

InChI-Schlüssel

GWMXSNLURNFDQQ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1=C(C=NN1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.